
(2S)-2-(Boc-aminomethyl)-2-methylpyrrolidine
Overview
Description
“(2S)-2-(Boc-aminomethyl)-2-methylpyrrolidine” is a pyrrolidine derivative that is used in various fields of research and industry. It has a CAS Number of 1408002-84-5 and a molecular weight of 214.31 . The IUPAC name is tert-butyl (S)-((2-methylpyrrolidin-2-yl)methyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H22N2O2/c1-10(2,3)15-9(14)12-8-11(4)6-5-7-13-11/h13H,5-8H2,1-4H3,(H,12,14)/t11-/m0/s1 .Physical And Chemical Properties Analysis
This compound has a molecular formula of C11H22N2O2 . It should be stored in a refrigerated environment .Scientific Research Applications
Chiral Ligands for Catalysis
- Copper(II)-Catalyzed Henry Reactions : A cis-2-aminomethyl-5-phenylpyrrolidine, derivable from methyl Boc-L-pyroglutamate, demonstrated efficiency as a chiral ligand for Cu(II)-catalyzed Henry reactions. This application showcased excellent yields (>90%) and high levels of enantiocontrol (98.5-99.6% ee) across a wide range of aldehydes (Scharnagel et al., 2014).
Enantioselective Synthesis
- Imino-Azaenamine Reaction : The enantioselective Brønsted acid-catalyzed addition of methyleneaminopyrrolidine to N-Boc imines was achieved, isolating the corresponding aminohydrazones with high enantiomeric excesses up to 90% (Rueping et al., 2007).
- Asymmetric Reduction of Prochiral Ketones : (2S)-2-Anilinomethylpyrrolidine acted as a chiral catalytic source in borane-mediated asymmetric reduction of prochiral ketones, achieving enantiomeric excesses up to 91% and demonstrating potential as an in situ recyclable chiral catalytic source (Basavaiah et al., 2006).
Synthesis of Heterocycles
- Ring Rearrangement for 3-Aminopyrrolidines : A novel method for synthesizing enantiopure 3-aminopyrrolidines involved a boron trifluoride-mediated rearrangement of 2-aminomethylazetidines, leading to a concise synthesis of (-)-absouline (Vargas-Sanchez et al., 2005).
Neuroprotective Applications
- Activation of Metabotropic Glutamate Receptors : Aminopyrrolidine-2R,4R-dicarboxylated was identified as a selective agonist for mGlu receptor subtypes mGlu2 and -3, showing potential in attenuating neuronal degeneration induced by NMDA (Battaglia et al., 1998).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of “(2S)-2-(Boc-aminomethyl)-2-methylpyrrolidine” would depend on the specific biochemical context in which it is used. The Boc group is often used to protect amines during chemical reactions .
Mode of Action
The Boc group in “(2S)-2-(Boc-aminomethyl)-2-methylpyrrolidine” serves as a protective group for amines, preventing them from reacting until the Boc group is removed .
Biochemical Pathways
The use of Boc groups is common in the synthesis of peptides, where they protect amino functions during the assembly of the peptide chain .
Result of Action
The primary result of the action of “(2S)-2-(Boc-aminomethyl)-2-methylpyrrolidine” would be the protection of an amine group during a chemical reaction. Once the reaction is complete, the Boc group can be removed to reveal the original amine .
Action Environment
The action of “(2S)-2-(Boc-aminomethyl)-2-methylpyrrolidine” can be influenced by various factors, including the pH of the environment and the presence of other reactive species. The Boc group is stable under a wide range of conditions, but can be removed under acidic conditions .
properties
IUPAC Name |
tert-butyl N-[[(2S)-2-methylpyrrolidin-2-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)12-8-11(4)6-5-7-13-11/h13H,5-8H2,1-4H3,(H,12,14)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWXOBCPVLKGMO-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(Boc-aminomethyl)-2-methylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



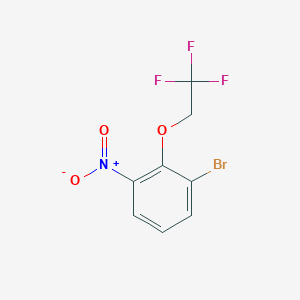

![N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(hexyloxy)aniline](/img/structure/B1529522.png)
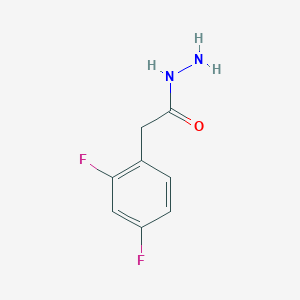
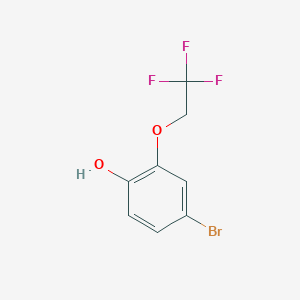
![2-Chloro-N-[4-(4-methyl-piperazin-1-YL)-phenyl]-acetamide hydrochloride](/img/structure/B1529527.png)
![(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol](/img/structure/B1529531.png)
![7-Nitro-imidazo[1,2-A]pyridine](/img/structure/B1529532.png)
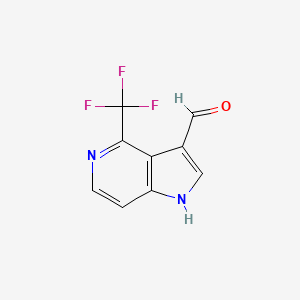
![3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1529534.png)

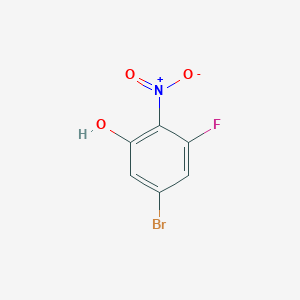
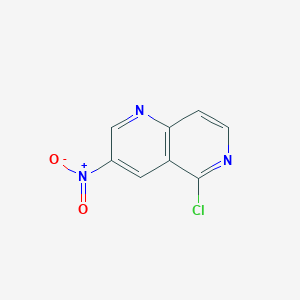
![Pyrrolo[3,2-B]pyrrole-1(2H)-carboxylic acid, hexahydro-3A-phenyl-, 1,1-dimethylethyl ester](/img/structure/B1529540.png)